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Compound of Interest

Compound Name: 2-Bromo-6-methyl-3-nitropyridine

Cat. No.: B1291790 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectral data for the compound 2-Bromo-6-methyl-3-nitropyridine. Due to

the absence of publicly available experimental NMR data, this document presents predicted

spectral analysis based on computational models. A comprehensive experimental protocol for

acquiring NMR spectra for this class of compounds is also provided.

Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ), multiplicities, and coupling

constants (J) for 2-Bromo-6-methyl-3-nitropyridine. These predictions are generated using

advanced computational algorithms that consider the electronic environment of each nucleus.

Table 1: Predicted ¹H NMR Data for 2-Bromo-6-methyl-3-nitropyridine (in CDCl₃)

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 8.10 - 8.30 Doublet 8.0 - 9.0

H-5 7.30 - 7.50 Doublet 8.0 - 9.0

-CH₃ 2.60 - 2.80 Singlet -
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Table 2: Predicted ¹³C NMR Data for 2-Bromo-6-methyl-3-nitropyridine (in CDCl₃)

Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-2 140 - 145

C-3 148 - 153

C-4 135 - 140

C-5 120 - 125

C-6 160 - 165

-CH₃ 23 - 28

Experimental Protocols
This section outlines a standard protocol for the preparation and analysis of a sample of 2-
Bromo-6-methyl-3-nitropyridine for NMR spectroscopy.

I. Sample Preparation
Sample Weighing: Accurately weigh approximately 10-20 mg of high-purity 2-Bromo-6-
methyl-3-nitropyridine directly into a clean, dry NMR tube.

Solvent Selection and Addition: Add approximately 0.6-0.7 mL of a suitable deuterated

solvent, such as Chloroform-d (CDCl₃). CDCl₃ is a common choice for a wide range of

organic molecules.

Dissolution: Gently agitate the NMR tube to ensure the complete dissolution of the sample. If

necessary, brief sonication can be used to aid dissolution.

Transfer: Once fully dissolved, the sample is ready for analysis.

II. NMR Spectrometer Setup and Data Acquisition
Instrument Setup:
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Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and

sensitivity.

Tune and match the probe for both ¹H and ¹³C nuclei.

Lock the spectrometer on the deuterium signal of the solvent (CDCl₃).

Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining

sharp and well-defined peaks.

¹H NMR Acquisition Parameters:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

Spectral Width: Approximately 12-15 ppm, centered around 6-7 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64 scans are typically sufficient, depending on the sample

concentration.

Temperature: Maintain a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

Pulse Program: A proton-decoupled single-pulse experiment with Nuclear Overhauser

Effect (NOE) (e.g., 'zgpg30').

Spectral Width: Approximately 200-220 ppm, centered around 100-120 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds. A longer delay may be necessary for quaternary carbons.

Number of Scans: Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a

larger number of scans (1024-4096) is generally required.
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Temperature: Maintain a constant temperature, typically 298 K (25 °C).

III. Data Processing and Analysis
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decays (FIDs)

for both ¹H and ¹³C spectra.

Phasing and Baseline Correction: Manually phase correct the resulting spectra to ensure all

peaks are in the absorptive mode. Apply a baseline correction to obtain a flat baseline.

Chemical Shift Calibration: Calibrate the chemical shift scale using the residual solvent peak

of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Integration and Multiplicity Analysis (¹H NMR): Integrate the signals in the ¹H spectrum to

determine the relative number of protons corresponding to each resonance. Analyze the

splitting patterns (multiplicities) to deduce the number of neighboring protons.

Peak Picking and Assignment: Identify the chemical shifts of all peaks in both ¹H and ¹³C

spectra and assign them to the corresponding nuclei in the 2-Bromo-6-methyl-3-
nitropyridine molecule based on the predicted data and established knowledge of chemical

shifts for similar structures.

Logical Workflow for NMR Analysis
The following diagram illustrates the logical steps involved in the NMR spectral analysis of a

compound like 2-Bromo-6-methyl-3-nitropyridine.
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Workflow for NMR spectral analysis.
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To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-6-methyl-3-
nitropyridine: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1291790#1h-nmr-and-13c-nmr-spectral-data-for-2-
bromo-6-methyl-3-nitropyridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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